1-Methyl-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound characterized by a pyrazole ring with a methyl group at the 1-position, a p-tolyl group at the 5-position, and a trifluoromethyl group at the 3-position. The presence of the trifluoromethyl group significantly enhances the compound's lipophilicity and biological activity, making it an interesting candidate for various applications in medicinal chemistry and agrochemicals.
Research indicates that 1-Methyl-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole exhibits notable biological activities. It has been identified as a potent inhibitor of the glucose transporter GLUT1, which plays a crucial role in glucose metabolism. By inhibiting GLUT1, this compound can reduce glucose uptake in cells, potentially affecting energy production and cellular functions. Preliminary studies suggest its effectiveness in reducing tumor growth in both in vitro and in vivo models .
The synthesis of 1-Methyl-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole typically involves cyclization reactions of suitable precursors. One common method includes:
Industrial methods may utilize continuous flow processes to enhance efficiency and scalability during synthesis.
1-Methyl-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole has diverse applications, particularly in:
Studies on the interaction mechanisms of 1-Methyl-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole reveal that it interacts with GLUT1, leading to significant effects on cellular pathways related to glucose transport. Understanding these interactions is crucial for optimizing its therapeutic applications and improving efficacy profiles in drug development .
Several compounds share structural similarities with 1-Methyl-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 1-Methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine | 126417-86-5 | 0.94 |
| 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine | 126417-81-0 | 0.92 |
| 1-Methyl-3-(o-tolyl)-1H-pyrazol-5-amine | 1017665-59-6 | 0.91 |
| 3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine | 1017781-28-0 | 0.90 |
The uniqueness of 1-Methyl-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole lies in its trifluoromethyl group, which enhances its lipophilicity and biological activity compared to other similar compounds. This feature makes it particularly valuable in pharmaceutical applications where enhanced potency and selectivity are desired .